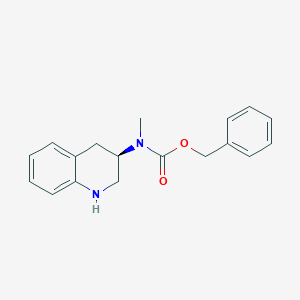

(R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate

Descripción general

Descripción

®-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate is a synthetic organic compound with a complex structure It belongs to the class of carbamates, which are esters of carbamic acid

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate typically involves the reaction of ®-3-amino-1,2,3,4-tetrahydroquinoline with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions: ®-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Neuropharmacology

(R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate has been studied for its potential as a dopamine receptor agonist. Research indicates that compounds with similar tetrahydroquinoline structures can modulate dopamine receptor activity, which is crucial in treating conditions like Parkinson's disease and schizophrenia .

Case Study: Dopamine Receptor Agonism

A study highlighted the synthesis of tetrahydroquinoline derivatives that exhibited selective binding affinity to dopamine D2/D3 receptors. These compounds demonstrated promising results in enhancing dopaminergic signaling in vitro, suggesting a pathway for developing new treatments for dopamine-related disorders .

2. Antidepressant Properties

Research has shown that tetrahydroquinoline derivatives may possess antidepressant-like effects. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, is believed to contribute to these effects. The compound's structural similarity to known antidepressants warrants further exploration in this area .

Case Study: Behavioral Assessment

In animal models, compounds structurally related to this compound were evaluated for their impact on depressive-like behaviors. Results indicated significant reductions in immobility time during forced swim tests, a common measure of antidepressant efficacy .

Synthetic Applications

1. Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of various bioactive molecules. Its ability to undergo further chemical transformations allows researchers to explore a wide range of derivatives that can exhibit enhanced biological activities.

| Compound | Description | Application |

|---|---|---|

| 5-Methyl-THQ | A derivative synthesized from this compound | Potential anti-inflammatory agent |

| THQ-based Antagonists | Compounds derived from the carbamate structure | Targeting NMDA receptors for neuroprotection |

2. Medicinal Chemistry

The compound's structural features make it an attractive candidate for medicinal chemistry applications. Its modifications can lead to improved pharmacokinetic properties and bioavailability.

Mecanismo De Acción

The mechanism of action of ®-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

1,2,3,4-Tetrahydroisoquinoline: Shares a similar core structure but lacks the carbamate group.

Benzyl carbamate: Similar in structure but does not contain the tetrahydroquinoline moiety.

Methyl carbamate: A simpler carbamate without the benzyl or tetrahydroquinoline groups.

Uniqueness: ®-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate is unique due to its combination of the tetrahydroquinoline core with the benzyl carbamate group. This unique structure imparts specific chemical and biological properties that are not found in simpler carbamates or tetrahydroquinoline derivatives .

Actividad Biológica

(R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a tetrahydroquinoline moiety. The compound's CAS number is 166742-98-9, and it is primarily used for research purposes.

Pharmacological Effects

- Antioxidant Activity : Research indicates that tetrahydroquinoline derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems.

- Neuroprotective Effects : Tetrahydroquinoline derivatives have been studied for their neuroprotective potential. For instance, related compounds have shown the ability to mitigate neurodegeneration in models of Parkinson’s disease by modulating dopamine metabolism and protecting dopaminergic neurons from toxicity .

- Antimicrobial Activity : Some studies suggest that compounds with similar structures have demonstrated antimicrobial properties against various bacterial strains. This includes both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity .

The biological effects of this compound can be attributed to several mechanisms:

- Dopamine Receptor Modulation : The compound may influence dopamine receptor activity, which is crucial in the treatment of neurodegenerative diseases such as Parkinson's disease.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in neurotransmitter metabolism, which could enhance their therapeutic efficacy in neurological disorders .

Study 1: Neuroprotective Effects

A study investigated the impact of this compound on L-DOPA-induced changes in dopamine levels in rat models. Results indicated that the compound significantly modulated dopamine release and metabolism, suggesting its potential as a neuroprotective agent during L-DOPA therapy .

Study 2: Antimicrobial Screening

Another study screened various tetrahydroquinoline derivatives for antimicrobial activity against common pathogens. The results showed that certain derivatives exhibited notable inhibitory effects against Staphylococcus aureus and Pseudomonas aeruginosa. This highlights the potential application of this compound in developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

benzyl N-methyl-N-[(3R)-1,2,3,4-tetrahydroquinolin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-20(18(21)22-13-14-7-3-2-4-8-14)16-11-15-9-5-6-10-17(15)19-12-16/h2-10,16,19H,11-13H2,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRFRMQVMVEMAF-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CC2=CC=CC=C2NC1)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H]1CC2=CC=CC=C2NC1)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445511 | |

| Record name | (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166742-98-9 | |

| Record name | (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.